molecular formula C16H16O2 B13984115 1-Propanone, 3-methoxy-1,3-diphenyl- CAS No. 89524-37-8

1-Propanone, 3-methoxy-1,3-diphenyl-

Cat. No.: B13984115
CAS No.: 89524-37-8
M. Wt: 240.30 g/mol
InChI Key: AVZUDRKDFJPJMF-UHFFFAOYSA-N
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Description

Properties

CAS No.

89524-37-8

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-methoxy-1,3-diphenylpropan-1-one

InChI

InChI=1S/C16H16O2/c1-18-16(14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11,16H,12H2,1H3

InChI Key

AVZUDRKDFJPJMF-UHFFFAOYSA-N

Canonical SMILES

COC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The primary synthetic strategy involves:

  • Reacting benzyl alcohol derivatives (e.g., benzyl alcohol itself or substituted benzyl alcohols) with 3-methoxyacetophenone or related ketones.
  • Employing catalytic systems to facilitate carbon-carbon bond formation and functional group transformations.
  • Purification through chromatographic techniques to isolate the desired ketone product.

This approach is widely used in both academic and industrial settings due to its versatility and relatively straightforward reaction conditions.

Detailed Preparation via Catalytic Aldol-Type Reaction and Reduction

A closely related synthetic methodology, which provides insight into the preparation of structurally similar diphenylpropanone derivatives, involves the following steps:

  • Catalytic Aldol-Type Condensation:

    • Benzaldehyde and acetophenone are reacted in the presence of catalysts such as L-proline or D-proline, with dibenzylamine trifluoroacetate as an additive.
    • The reaction is typically carried out in anhydrous dimethyl sulfoxide (DMSO) at room temperature (around 25 °C) with stirring for 24–48 hours.
    • The molar ratio of benzaldehyde to acetophenone is maintained close to 1:1 (0.9–1.1).
    • This step yields 3-hydroxy-1,3-diphenyl-1-acetone as an intermediate with high purity (>99%) and yield (>80%).
  • Huang Minlon Reduction:

    • The 3-hydroxy-1,3-diphenyl-1-acetone intermediate undergoes reduction using hydrazine hydrate and potassium hydroxide in ethylene glycol.
    • The reaction is heated to 90–110 °C for 1.5–3 hours, followed by stirring at room temperature for 22–28 hours.
    • This reduction converts the hydroxy ketone to 1,3-diphenyl-1-propanol, which can be further oxidized or modified to obtain the ketone structure of interest.
    • The final product is purified by liquid-liquid extraction and column chromatography to achieve over 80% purity and yields around 50–56% for the two-step process.

Note: Although the above method specifically details preparation of 1,3-diphenyl-1-propanol, it provides a foundational approach for synthesizing 1-Propanone, 3-methoxy-1,3-diphenyl- by modifying the starting materials to include the methoxy substituent.

Reaction Parameters and Optimization

The following table summarizes key reaction parameters from exemplar syntheses:

Step Reagents & Conditions Temperature (°C) Time (h) Catalyst/Additive Yield (%) Purity (%)
Aldol-type condensation Benzaldehyde, acetophenone, L-proline/D-proline, dibenzylamine trifluoroacetate, DMSO 25 24–48 L-proline or D-proline, dibenzylamine trifluoroacetate >80 >99
Huang Minlon reduction 3-hydroxy-1,3-diphenyl-1-acetone, hydrazine hydrate, KOH, ethylene glycol 90–110 1.5–3 + 22–28 stirring Hydrazine hydrate, KOH 50–56 >80

Mechanistic Insights

  • The aldol-type condensation catalyzed by proline derivatives facilitates enamine formation, enabling nucleophilic attack on the aldehyde carbonyl carbon, resulting in the β-hydroxy ketone intermediate.
  • Dibenzylamine trifluoroacetate acts as a reaction additive to improve yield and purity by stabilizing intermediates or enhancing catalyst activity.
  • The Huang Minlon reduction employs hydrazine hydrate and a strong base (KOH) in ethylene glycol to reduce the β-hydroxy ketone to the corresponding alcohol, which can be further processed to the ketone target.

Industrial and Research Perspectives

  • The described methods use readily available and inexpensive starting materials and catalysts, making the process cost-effective and scalable.
  • Mild reaction conditions and simple operations contribute to the method's attractiveness for industrial synthesis.
  • The optical purity control via choice of L-proline or D-proline allows for enantioselective synthesis, which is valuable in pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Method Key Reactants Catalyst/Additive Reaction Conditions Yield (%) Purity (%) Notes
Benzyl alcohol + 3-methoxyacetophenone Benzyl alcohol, 3-methoxyacetophenone Not specified (various catalysts) Varies; typically moderate temperature Not specified Not specified General synthetic approach
Propiophenone + Benzyl alcohol (related diphenylpropanone) Propiophenone, benzyl alcohol Catalyst, base, solvent 120 °C, 12 h under argon atmosphere Not specified Purified by TLC Patent method for related ketone
Aldol condensation + Huang Minlon reduction (for diphenylpropanol) Benzaldehyde, acetophenone L-proline/D-proline, dibenzylamine trifluoroacetate Room temp 24–48 h; 90–110 °C 1.5–3 h + stirring 22–28 h 50–56 >80 High purity, optical control possible

Chemical Reactions Analysis

Types of Reactions: 3-METHOXY-3-PHENYLPROPIOPHENONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in coupling reactions and photoisomerization .

Common Reagents and Conditions: Common reagents used in the reactions of 3-METHOXY-3-PHENYLPROPIOPHENONE include alkaline hydrogen peroxide for epoxidation and acidic hydrolysis for the formation of racemates . The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure high yields and purity.

Major Products Formed: The major products formed from the reactions of 3-METHOXY-3-PHENYLPROPIOPHENONE include various epoxides, racemates, and hydroxypropiophenones . These products are valuable intermediates in the synthesis of more complex organic compounds.

Scientific Research Applications

3-METHOXY-3-PHENYLPROPIOPHENONE is used in a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of pharmaceuticals and other organic compounds. In biology, it is used to study the effects of various chemical modifications on biological systems. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-METHOXY-3-PHENYLPROPIOPHENONE involves its interaction with specific molecular targets and pathways. It can undergo stereoselective β-addition reactions via unstable epoxide intermediates, which are crucial for its biological activity . The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

  • 2,3-Dibromo-1,3-diphenyl-1-propanone (CAS 611-91-6): Structure: Bromine atoms at positions 2 and 3 replace the methoxy group in the target compound. Molecular Weight: 368.07 g/mol (vs. theoretical ~256.3 g/mol for the methoxy analog). Applications: Acts as a precursor in synthesis due to the reactivity of bromine in substitution reactions .

Sulfonyl and Amino Derivatives

  • 3-[(4-Aminophenyl)sulfonyl]-1,3-diphenyl-1-propanone (Alfone, CAS 7527-94-8): Structure: A sulfonyl group linked to a 4-aminophenyl moiety replaces the methoxy group. Molecular Weight: 395.45 g/mol. Applications: Potential use in sulfonamide-based pharmaceuticals, leveraging the sulfonyl group’s bioactivity .

Epoxy and Thio Derivatives

  • 1,3-Diphenyl-2,3-epoxy-1-propanone (CAS 5411-12-1): Structure: An epoxy bridge spans positions 2 and 3. Molecular Weight: 224.26 g/mol. Reactivity: The epoxy group enhances electrophilicity, making it suitable for ring-opening reactions .
  • 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)thio]-1-propanone (CAS 883793-89-3): Structure: A thioether group at position 3 and additional methoxy substituents. Applications: Thioether linkages may confer antioxidant or enzyme-inhibitory properties .

Halogenated and Chiral Variants

  • 2-Bromo-3-fluoro-1,3-diphenyl-1-propanone (CAS 58714-62-8): Structure: Bromine and fluorine atoms at positions 2 and 3. Molecular Weight: 307.16 g/mol. Chirality: Exists as (R,S) stereoisomers, highlighting the role of halogen placement in stereochemical outcomes .

Research Findings and Functional Implications

  • Reactivity Trends : Methoxy and halogen substituents influence electronic properties, with methoxy groups donating electron density via resonance, while halogens (e.g., Br, F) exert inductive effects. This alters ketone reactivity in nucleophilic additions or reductions .
  • Pharmacological Potential: Analogs like RS 67333 and RS 39604 () demonstrate substituent-dependent bioactivity. For example, RS 67333’s piperidinyl and chloro-methoxy groups are critical for serotonin receptor modulation, suggesting that the methoxy group in the target compound could similarly interact with biological targets .
  • Synthetic Utility : Epoxy and thioether derivatives () serve as intermediates for heterocycle synthesis, implying that the methoxy variant could be tailored for similar applications .

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